molecular formula C10H5ClFNO B13688980 7-Chloro-3-fluoroquinoline-4-carbaldehyde

7-Chloro-3-fluoroquinoline-4-carbaldehyde

Cat. No.: B13688980
M. Wt: 209.60 g/mol
InChI Key: UFPAYFCWWRPSPH-UHFFFAOYSA-N
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Description

7-Chloro-3-fluoroquinoline-4-carbaldehyde (CAS 2092300-50-8) is a high-value quinoline derivative that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. Its structure, featuring reactive aldehyde and halogen substituents, makes it a versatile precursor for constructing diverse chemical libraries. The quinoline core is a privileged scaffold in drug development, notably forming the backbone of fluoroquinolone antibiotics and other therapeutic agents . The aldehyde group at the 4-position is a highly useful chemical handle that can undergo various reactions, such as condensations to form hydrazones or cyclizations to create complex heterocyclic systems . These transformations are crucial for exploring structure-activity relationships and developing new bioactive molecules. The chlorine and fluorine atoms on the quinoline ring are known to significantly influence a compound's pharmacokinetics and ability to interact with biological targets, often enhancing potency and optimizing properties like membrane permeability . Researchers utilize this compound as a building block to develop novel substances with potential antibacterial , anticancer , and antiviral activities . Its primary application is in the synthesis of more complex, target-oriented molecules for biological screening and the development of new therapeutic candidates. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5ClFNO

Molecular Weight

209.60 g/mol

IUPAC Name

7-chloro-3-fluoroquinoline-4-carbaldehyde

InChI

InChI=1S/C10H5ClFNO/c11-6-1-2-7-8(5-14)9(12)4-13-10(7)3-6/h1-5H

InChI Key

UFPAYFCWWRPSPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1Cl)F)C=O

Origin of Product

United States

Methodologies for the Synthesis of 7 Chloro 3 Fluoroquinoline 4 Carbaldehyde

Retrosynthetic Analysis of 7-Chloro-3-fluoroquinoline-4-carbaldehyde

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway.

The primary disconnection for this compound involves the formyl group at the C-4 position. This functional group can be installed late in the synthesis via a formylation reaction, such as the Vilsmeier-Haack reaction. evitachem.com This disconnection leads to the precursor molecule, 7-chloro-3-fluoroquinoline (B13907857) .

The next disconnection breaks down the quinoline (B57606) ring itself. The quinoline core can be disconnected through the bonds formed during a cyclization reaction, typically a variation of the Conrad-Limpach or Gould-Jacobs reaction. This leads back to a substituted aniline (B41778) and a three-carbon component. Specifically, the analysis points towards a di-substituted aniline, such as 3-chloro-4-fluoroaniline , and a malonic ester derivative like diethyl ethoxymethylenemalonate (EMME) . These represent readily available starting materials for the synthesis.

Figure 1: Retrosynthetic Pathway

Catalytic Approaches in the Synthesis of Functionalized Quinolines

The synthesis of quinoline derivatives is frequently achieved through catalyst-based approaches. researchgate.net These methods offer significant advantages, including mild reaction conditions and improved yields. researchgate.net A variety of catalysts, including those based on silver, gold, nickel, iron, and titanium, have been employed to construct the quinoline core. researchgate.net The development of elegant synthetic methodologies for a wide array of functionalized quinolines has become a highly active area of research in organic synthesis. researchgate.net

One prominent method for the synthesis of this compound is the Vilsmeier-Haack formylation of 7-chloro-3-fluoroquinoline. evitachem.com This reaction, which utilizes phosphoryl chloride (POCl₃) and dimethylformamide (DMF), can produce the target carbaldehyde in yields ranging from 72% to 85%. evitachem.com

Metal-Catalyzed Coupling Reactions in Quinoline Synthesis

Transition-metal catalysis is a cornerstone in the synthesis of functionalized quinolines, offering efficient pathways through C-H bond activation and coupling reactions. mdpi.comscilit.com Various metals have been explored for their catalytic activity in constructing the quinoline scaffold. scispace.com

Iron, being inexpensive and less toxic, is an attractive catalyst for eco-friendly reactions. researchgate.net Iron-catalyzed oxidative coupling of N-alkylanilines with alkynes or alkenes provides a simple and efficient route to substituted quinolines under mild conditions. ias.ac.in Similarly, copper-catalyzed reactions are widely used. ias.ac.in For instance, a copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines has been developed to produce 4-trifluoromethyl quinolines in good to excellent yields. mdpi.com Another copper-catalyzed method involves the reaction of anilines and aldehydes, proceeding through C-H functionalization, to form substituted quinolines using molecular oxygen as a convenient and economical oxidant. ias.ac.in

Other notable metal catalysts include rhodium, palladium, silver, and nickel. mdpi.comias.ac.in Rhodium catalysts can facilitate the ortho-C–H bond activation of aromatic amines for subsequent cyclization. mdpi.com Palladium-catalyzed reactions, such as the Sonogashira coupling, have been used in domino approaches to afford quinoline motifs. ias.ac.in Silver-promoted oxidative cascades and nickel-catalyzed cyclizations have also proven effective in generating diverse quinoline derivatives. mdpi.comorganic-chemistry.org

Table 1: Overview of Metal Catalysts in Quinoline Synthesis

Catalyst Type Reactants Key Features Reference
Iron (Fe) N-alkylanilines and alkynes/alkenes Inexpensive, environmentally benign, mild conditions. researchgate.netias.ac.in
Copper (Cu) Anilines and aldehydes; Ketone oxime acetates and ortho-trifluoroacetyl anilines Uses molecular oxygen as an oxidant; cost-effective. mdpi.comias.ac.in
Rhodium (Rh) Aromatic amines Facilitates ortho-C–H bond activation. mdpi.com
Palladium (Pd) Benzimidoyl chlorides and 1,6-enynes (via Sonogashira coupling) Good yields under mild conditions. ias.ac.in
Silver (Ag) 2-aminobenzyl alcohol and alkynes Cost-effective and atom-efficient. ias.ac.in
Nickel (Ni) 2-iodoanilines and alkynyl aryl ketones Efficient cyclization to form 2,4-disubstituted quinolines. organic-chemistry.org

Organocatalytic and Biocatalytic Strategies

In recent years, organocatalysis has gained significant attention as a "green" alternative to metal catalysis, avoiding the use of potentially toxic metals. researchgate.netnih.gov Various organocatalyzed reactions have been developed for the construction of the quinoline core. researchgate.netnih.gov Acids such as p-toluenesulfonic acid (p-TsOH), sulfamic acid, and trifluoroacetic acid (TFA) have been used to catalyze the synthesis of functionalized quinolines. researchgate.netmdpi.com For example, p-TsOH has been effectively used in the three-component reaction of aromatic aldehydes, amines, and ferrocenylacetylene in water, minimizing the need for metal catalysts and organic solvents. researchgate.net

Table 2: Examples of Organocatalysts in Quinoline Synthesis

Organocatalyst Reaction Type Advantages Reference
p-Toluenesulfonic acid (p-TsOH) Three-component reaction Green synthesis in water, minimizes metal catalyst use. researchgate.net
Sulfamic acid Quinoline core construction Metal-free approach. researchgate.net
Trifluoroacetic acid (TFA) Condensation of aromatic amines with α,β-unsaturated carbonyls High efficiency, broad functional group compatibility. mdpi.com
Formic acid Direct synthesis from anilines and aldehydes/ketones Environmentally friendly, renewable, biodegradable. ijpsjournal.com

Biocatalytic strategies represent another frontier in sustainable synthesis, utilizing enzymes to perform chemical transformations under mild and highly selective conditions. northumbria.ac.uk The use of enzymes like monoamine oxidase (MAO-N) has been explored for the synthesis of quinoline derivatives from 1,2,3,4-tetrahydroquinolines (THQs) through oxidative aromatization. northumbria.ac.uknih.govacs.org This enzymatic approach can be performed using either whole cells or purified enzymes. northumbria.ac.uk For instance, the MAO-N D11 variant has proven to be an efficient biocatalyst for affording quinolines with good conversion rates. acs.org These biocatalytic methods offer a sustainable route to quinolines, operating at ambient temperature and pressure. northumbria.ac.ukresearchgate.net However, challenges such as long reaction times and low yields can sometimes limit their industrial application. acs.org

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The application of green chemistry principles to quinoline synthesis is a growing area of focus, aiming to design processes that reduce environmental impact. ijpsjournal.comnih.gov Key principles include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses with safer solvents and reagents. ijpsjournal.com

Sustainable synthetic routes for quinolines often involve energy-efficient techniques like microwave or ultrasound-assisted synthesis. ijpsjournal.comtandfonline.com Microwave irradiation, for example, can significantly reduce reaction times from hours to minutes and improve yields compared to conventional heating methods. tandfonline.com Catalyst-free, one-pot multi-component condensation reactions under microwave irradiation have been developed for producing quinoline derivatives with excellent yields. tandfonline.com Ultrasound irradiation has also been employed for the "click synthesis" of 7-chloroquinoline (B30040) derivatives, offering high yields in short reaction times. researchgate.net

The choice of solvent is another critical aspect of green synthesis. The use of environmentally benign solvents like water and ethanol (B145695) is encouraged to replace hazardous organic solvents. tandfonline.comresearchgate.net Formic acid has also been highlighted as a versatile and eco-friendly catalyst and solvent for quinoline synthesis. ijpsjournal.com Solvent-free reactions, where possible, represent an ideal green methodology, further minimizing waste and environmental impact. acs.org The development of such sustainable methods is not only environmentally beneficial but also enhances the efficiency of pharmaceutical synthesis. ijpsjournal.com

Reaction Chemistry and Chemical Transformations of 7 Chloro 3 Fluoroquinoline 4 Carbaldehyde

Reactivity of the Carbaldehyde Moiety at C-4

The aldehyde group at the C-4 position is a key site for molecular elaboration. Its electrophilic carbon atom is susceptible to nucleophilic attack, and the adjacent C-H bond can be oxidized. This functionality enables various transformations, including condensation, oxidation, reduction, olefination, and cycloaddition reactions.

Condensation reactions are fundamental to the derivatization of 7-Chloro-3-fluoroquinoline-4-carbaldehyde. The aldehyde readily reacts with primary amines and other nucleophiles to form a variety of important chemical structures.

Schiff Base Formation: The reaction of the carbaldehyde with primary amines or hydrazides under reflux, often in a solvent like ethanol (B145695), leads to the formation of imines, commonly known as Schiff bases. semanticscholar.orgmediresonline.org These reactions involve the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemsociety.org.ng Schiff bases derived from quinoline (B57606) aldehydes are of significant interest due to their prevalence in biologically active compounds and their utility as ligands in coordination chemistry. semanticscholar.orgresearchgate.netmdpi.com For instance, condensation with substituted anilines or carboxylic acid hydrazides can be used to synthesize libraries of potential therapeutic agents. researchgate.netnih.gov

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or ethyl acetoacetate. wikipedia.org The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an amine catalyst like L-proline. nih.govwikipedia.org The initial nucleophilic addition of the carbanion derived from the active methylene compound is followed by a dehydration step, yielding an α,β-unsaturated product. wikipedia.org This transformation is a powerful tool for carbon-carbon bond formation, extending the conjugation of the quinoline system. nih.gov

Table 1: Examples of Condensation Reactions
Reaction TypeNucleophileTypical ConditionsProduct Type
Schiff Base FormationPrimary Amines (e.g., Aniline (B41778) derivatives)Ethanol, RefluxN-substituted imines
Schiff Base FormationHydrazines/Hydrazides (e.g., Phenylhydrazine)Ethanol or DMF, RefluxHydrazones
Knoevenagel CondensationActive Methylene Compounds (e.g., Diethyl Malonate)Weak base catalyst (e.g., Piperidine)α,β-Unsaturated esters/ketones

The aldehyde functional group can be readily converted to either a carboxylic acid or an alcohol through oxidation or reduction, respectively, providing pathways to other important classes of quinoline derivatives.

Oxidation: The carbaldehyde group can be oxidized to the corresponding carboxylic acid at the C-4 position. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or iodine in the presence of a base. rsc.org Subsequent esterification of the resulting carboxylic acid can be achieved by reacting it with an alcohol under acidic conditions or by converting it to an acyl chloride followed by reaction with an alcohol. rsc.org

Reduction: Selective reduction of the aldehyde to a primary alcohol is typically accomplished using hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) is a mild and effective reagent for this purpose. rsc.org For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is less selective. nih.govrsc.org The resulting (7-chloro-3-fluoroquinolin-4-yl)methanol is a versatile intermediate for further functionalization, such as ether formation. rsc.org

Table 2: Oxidation and Reduction of the Aldehyde Group
TransformationReagentTypical ConditionsProduct Functional Group
OxidationIodine / Potassium CarbonateMethanol, HeatCarboxylic Acid / Ester
OxidationPotassium Permanganate (KMnO₄)DMF, HeatCarboxylic Acid
ReductionSodium Borohydride (NaBH₄)MethanolPrimary Alcohol
ReductionLithium Aluminum Hydride (LiAlH₄)THFPrimary Alcohol

Olefination reactions provide a direct method for converting the carbonyl group into a carbon-carbon double bond, enabling the synthesis of vinyl-substituted quinolines.

Wittig Reaction: The Wittig reaction involves the treatment of the aldehyde with a phosphorus ylide (phosphorane). For related 4-chloroquinoline-3-carbaldehydes, this reaction has been successfully carried out using nonstabilized ylides generated from triphenylphosphonium bromide salts and a base like sodium hydride (NaH). semanticscholar.org Ultrasound irradiation has been shown to promote the reaction, allowing it to proceed under mild conditions with high yields. semanticscholar.org This method is effective for introducing vinyl or substituted vinyl groups at the C-4 position.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.org This reaction is known for its high stereoselectivity, typically favoring the formation of the (E)-alkene. wikipedia.org The reaction begins with the deprotonation of a phosphonate ester to form a stabilized carbanion, which then undergoes nucleophilic addition to the aldehyde. wikipedia.org The resulting byproduct, a dialkylphosphate salt, is water-soluble and easily removed, simplifying product purification. wikipedia.org

The aldehyde group can participate as a component in cycloaddition reactions to construct new heterocyclic rings fused to the quinoline core. For example, condensation of a related 2-chloroquinoline-3-carbaldehyde (B1585622) with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a 1H-pyrazolo[3,4-b]quinolin-3-amine through an initial condensation followed by an intramolecular cycloaddition. nih.gov Similarly, reactions with other bifunctional nucleophiles can lead to different fused systems. These reactions are crucial for building complex, polycyclic molecular architectures that are often found in pharmacologically active compounds. nih.gov

Reactivity of the Halogen Substituents on the Quinoline Ring

The chlorine and fluorine atoms attached to the quinoline ring are key sites for nucleophilic aromatic substitution (SₙAr) reactions. The electron-deficient nature of the quinoline ring activates these positions towards attack by nucleophiles.

Nucleophilic aromatic substitution allows for the replacement of the halogen atoms with a variety of nucleophiles, including amines, alkoxides, and thiolates. In quinoline and quinazoline (B50416) systems, the reactivity of different halogen positions can vary. For instance, in 2,4-dichloroquinazolines, the C-4 position is generally more susceptible to nucleophilic attack than the C-2 position. nih.gov

For this compound, the relative reactivity of the C-7 chloro and C-3 fluoro groups depends on the reaction conditions and the nature of the nucleophile. The strong electron-withdrawing effect of the nitrogen atom in the quinoline ring and the C-4 carbaldehyde group activates the entire ring system for SₙAr reactions. Reactions with nucleophiles like sodium azide (B81097) have been shown to displace chlorine atoms on the quinoline ring to form tetrazolo[1,5-a]quinoline (B14009986) derivatives. rsc.org This type of substitution provides a powerful method for introducing new functional groups and building diverse molecular scaffolds.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

The chlorine atom at the C-7 position of the quinoline ring is a key handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds. wikipedia.orgwikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide. libretexts.orgresearchgate.net this compound can react with various aryl- or heteroarylboronic acids at the C-7 position. While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized palladium catalysts with electron-rich, bulky phosphine (B1218219) ligands (such as XPhos) can facilitate the coupling efficiently. researchgate.netbeilstein-journals.org The reaction typically involves a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a ligand, and a base (e.g., K₂CO₃, K₃PO₄) in a suitable solvent mixture like dioxane/water. researchgate.netnih.gov This strategy allows for the synthesis of 7-aryl-3-fluoroquinoline-4-carbaldehydes, which are valuable precursors for biologically active compounds. nih.gov

Sonogashira Coupling: To introduce an alkyne moiety at the C-7 position, the Sonogashira coupling is employed. This reaction couples a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine like triethylamine. wikipedia.orgorganic-chemistry.org Modern copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov The reaction of this compound with various terminal alkynes would yield 7-alkynyl-3-fluoroquinoline-4-carbaldehydes, significantly extending the conjugation of the quinoline system. soton.ac.uk

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org The C-7 position of this compound can be functionalized with primary or secondary amines using a palladium catalyst and a suitable ligand. organic-chemistry.orgresearchgate.net This method provides direct access to a wide range of 7-amino-3-fluoroquinoline-4-carbaldehyde derivatives, which are important scaffolds in pharmaceutical research. beilstein-journals.org

Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions This table illustrates potential transformations based on established cross-coupling methodologies.

Reaction Type Coupling Partner Potential Product Structure Typical Catalytic System
Suzuki-Miyaura Arylboronic Acid (Ar-B(OH)₂) 7-Aryl-3-fluoroquinoline-4-carbaldehyde Pd(OAc)₂ / Buchwald Ligand, Base (K₂CO₃)
Sonogashira Terminal Alkyne (R-C≡CH) 7-Alkynyl-3-fluoroquinoline-4-carbaldehyde Pd(PPh₃)₂Cl₂ / CuI, Base (Et₃N)
Buchwald-Hartwig Amine (R¹R²NH) 7-(R¹R²-amino)-3-fluoroquinoline-4-carbaldehyde Pd₂(dba)₃ / Xantphos, Base (NaOtBu)

Halogen-Metal Exchange and Subsequent Electrophilic Quenching

Halogen-metal exchange is a fundamental organometallic reaction used to convert organic halides into organometallic reagents, which can then react with various electrophiles. wikipedia.org For this compound, the C-7 chloro group can potentially undergo exchange with a strong organometallic base, such as an organolithium or a Grignard reagent. The reactivity for this exchange generally follows the trend I > Br > Cl, making the exchange at a chloro-position more challenging than at corresponding bromo or iodo positions. wikipedia.org

Typically, the reaction is performed at low temperatures using reagents like n-butyllithium or i-propylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) to generate a highly reactive 7-magnesiated or 7-lithiated quinoline intermediate. durham.ac.uknih.gov This intermediate is a powerful nucleophile and can be "quenched" by adding an electrophile to form a new carbon-carbon or carbon-heteroatom bond. This two-step sequence allows for the introduction of a wide array of functional groups at the C-7 position that are not accessible via cross-coupling methods. For instance, quenching the organometallic intermediate with dimethylformamide (DMF) would introduce a second aldehyde group, while reaction with carbon dioxide would yield a carboxylic acid. durham.ac.uk

Table 2: Potential Halogen-Metal Exchange and Electrophilic Quenching This table illustrates potential transformations based on established methodologies.

Step 1: Exchange Reagent Step 2: Electrophile Functional Group Introduced at C-7
n-BuLi Dimethylformamide (DMF) Aldehyde (-CHO)
i-PrMgCl·LiCl Carbon Dioxide (CO₂) Carboxylic Acid (-COOH)
t-BuLi Diphenyl disulfide (Ph₂S₂) Phenylthio (-SPh)
n-BuLi Benzaldehyde (PhCHO) Hydroxy(phenyl)methyl

Transformations of the Quinoline Core Facilitated by the Functional Groups

The functional groups on this compound enable a wide range of subsequent chemical transformations beyond reactions at the C-7 position. The aldehyde group at C-4 is a versatile handle for derivatization. It can undergo:

Oxidation to a carboxylic acid using reagents like potassium permanganate.

Reduction to a primary alcohol with sodium borohydride. rsc.org

Condensation reactions with amines or hydrazines to form imines or hydrazones, respectively. rsc.orgnih.gov

Wittig-type reactions to form alkenes, extending the carbon framework at the C-4 position.

Nucleophilic additions with organometallic reagents (e.g., Grignard or organolithium reagents) to generate secondary alcohols.

These transformations of the aldehyde are largely independent of the chloro-substituent, allowing for a modular approach to synthesis. A synthetic strategy could first involve a cross-coupling reaction at the C-7 position, followed by a modification of the aldehyde at C-4, leading to the rapid construction of complex, highly functionalized quinoline derivatives.

Multi-Component Reactions Employing this compound as a Key Building Block

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. beilstein-journals.orgresearchgate.net The aldehyde functionality makes this compound an ideal candidate for use as the carbonyl component in several named MCRs.

For example, in an Ugi four-component reaction , an aldehyde, an amine, a carboxylic acid, and an isocyanide can be combined to rapidly generate α-acetamido-carboxamide derivatives. beilstein-journals.org Using this compound in this reaction would allow for the one-pot synthesis of complex peptide-like structures appended to the quinoline C-4 position. This approach is highly valued in drug discovery for its ability to generate large libraries of structurally diverse molecules with high efficiency and atom economy. researchgate.netmdpi.com

Other MCRs, such as the Passerini reaction (aldehyde, carboxylic acid, isocyanide) or the Kabachnik–Fields reaction (aldehyde, amine, phosphite), could also utilize this quinoline-carbaldehyde as a key building block to access novel classes of compounds. beilstein-journals.org The ability to combine MCRs with prior functionalization at the C-7 position (e.g., via Suzuki coupling) offers a powerful strategy for creating highly complex and diverse molecular architectures based on the 7-chloro-3-fluoroquinoline (B13907857) scaffold. rsc.orgnih.gov

Table 3: Hypothetical Ugi Four-Component Reaction This table illustrates the components for a potential MCR.

Component Type Reactant Example Role in Reaction
Aldehyde This compound Carbonyl component
Amine Benzylamine Forms the initial imine
Carboxylic Acid Acetic Acid Provides the acyl group
Isocyanide tert-Butyl isocyanide Inserts into the nitrilium ion

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei. For this compound, key nuclei include ¹H, ¹³C, and ¹⁹F.

One-dimensional NMR spectra provide fundamental information about the number and type of atoms in a molecule.

¹H NMR: This technique identifies the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton and the four aromatic protons on the quinoline ring. The aldehyde proton (H-1') would typically appear as a singlet at a significantly downfield chemical shift (around 10.0-10.5 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic protons (H-2, H-5, H-6, H-8) would resonate in the aromatic region (typically 7.5-9.0 ppm). Their specific shifts and splitting patterns (multiplicity) are influenced by the electron-withdrawing effects of the chlorine, fluorine, and aldehyde groups, as well as through-bond coupling with each other and the ¹⁹F nucleus.

¹³C NMR: This spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. The spectrum for this compound would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The aldehyde carbonyl carbon (C-4') is the most deshielded, expected to appear around 185-195 ppm. Carbons directly attached to electronegative atoms like fluorine (C-3) and chlorine (C-7) will also have characteristic chemical shifts. The remaining aromatic carbons of the quinoline core will appear in the typical range of 110-150 ppm.

¹⁹F NMR: As fluorine has a spin-active nucleus (¹⁹F), this technique is used to directly observe the fluorine atom. The spectrum for this compound would show a single resonance, confirming the presence of one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the C-F bond. Furthermore, this fluorine nucleus will couple with nearby protons (e.g., H-2), causing splitting in both the ¹H and ¹⁹F spectra, which is crucial for confirming its position at the C-3 location.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are estimated values based on typical chemical shifts for similar structures and are not based on reported experimental data.

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
2~8.8 (d)~152 (d, JCF)
3-~120 (d, JCF)
4-~135 (d, JCF)
4-CHO~10.2 (s)~190 (d, JCF)
4a-~148
5~8.2 (d)~128
6~7.8 (dd)~129
7-~138
8~8.4 (d)~125
8a-~149

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For the quinoline ring system, COSY would show correlations between H-5 and H-6, and between H-6 and H-8, helping to trace the connectivity of the benzene (B151609) portion of the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively link each proton signal (H-2, H-5, H-6, H-8, H-1') to its corresponding carbon atom (C-2, C-5, C-6, C-8, C-4').

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For example, the aldehyde proton (H-1') would show correlations to C-4 and C-3, confirming the position of the carbaldehyde group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is useful for determining stereochemistry and conformation, though for a rigid aromatic system like this, it primarily helps confirm assignments by showing spatial proximity between adjacent protons, such as H-5 and H-6.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum of this compound would be dominated by a very strong absorption band corresponding to the C=O stretch of the aldehyde group, expected in the range of 1690-1715 cm⁻¹. Other key signals would include the C-H stretch of the aldehyde proton (typically two weak bands around 2720 and 2820 cm⁻¹), aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, and C-Cl and C-F stretching bands in the fingerprint region (below 1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=N and C=C stretching vibrations of the quinoline ring are often strong in the Raman spectrum. The C-Cl bond also typically gives rise to a noticeable Raman signal.

Table 2: Predicted Vibrational Spectroscopy Data for this compound Note: These are estimated values based on typical functional group frequencies.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3050 - 3150Medium
Aldehyde C-H Stretch2820 & 2720Weak
Aldehyde C=O Stretch1690 - 1715Strong
Aromatic C=C/C=N Stretch1400 - 1600Medium-Strong
C-F Stretch1100 - 1250Strong
C-Cl Stretch700 - 850Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.govresearchgate.net It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (molecular formula C₁₀H₅ClFNO), HRMS would be used to confirm this exact formula by matching the experimentally measured mass to the calculated theoretical mass with a high degree of precision (typically to within 5 ppm). The presence of chlorine would be indicated by a characteristic isotopic pattern, with the (M+2) peak having an intensity approximately one-third that of the molecular ion peak (M).

Table 3: Predicted HRMS Data for this compound

IonMolecular FormulaCalculated m/z
[M+H]⁺ (³⁵Cl)C₁₀H₆ClFNO⁺209.0122
[M+H]⁺ (³⁷Cl)C₁₀H₆³⁷ClFNO⁺211.0092

In tandem mass spectrometry, ions of a specific m/z (such as the molecular ion) are selected and fragmented, and the resulting fragment ions are analyzed. This technique helps to elucidate the structure of the molecule by revealing its fragmentation pathways. For this compound, common fragmentation pathways would likely involve the loss of small, stable molecules or radicals from the parent ion. Expected fragmentation could include:

Loss of the aldehyde group (-CHO), resulting in a fragment ion at m/z ~180.

Loss of a chlorine radical (-Cl), leading to a fragment at m/z ~174.

Subsequent fragmentation of the quinoline ring system.

Analysis of these fragmentation patterns provides strong evidence for the proposed structure and the specific arrangement of the substituents.

Compound Index

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores and the presence of conjugated π systems.

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions associated with the quinoline ring system and the carbaldehyde functional group. The quinoline core, being an aromatic heterocyclic system, gives rise to intense π→π* transitions. researchgate.net These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system.

Additionally, the carbaldehyde group (-CHO) introduces a carbonyl chromophore which can undergo a characteristic n→π* transition. masterorganicchemistry.com This transition involves moving an electron from a non-bonding (n) orbital, located on the oxygen atom, to an antibonding π* orbital of the carbonyl double bond. Typically, n→π* transitions are of lower energy (occur at longer wavelengths) and are significantly less intense than π→π* transitions. masterorganicchemistry.com The presence of halogen substituents (chloro and fluoro) on the quinoline ring can also influence the position and intensity of the absorption maxima through their electronic effects. The polarity of the solvent used for analysis can also shift the wavelengths of these transitions. researchgate.netmdpi.com

While specific experimental absorption maxima (λmax) for this compound are not detailed in the available literature, the expected transitions based on its structural motifs can be summarized.

Transition TypeChromophoreExpected Wavelength RegionRelative Intensity
π→πQuinoline aromatic systemShorter wavelength (UV region)High
n→πCarbaldehyde group (C=O)Longer wavelength (UV/Visible region)Low

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, thereby confirming the absolute structure of a molecule in the solid state. nih.govlibretexts.org The process requires a single crystal of high quality, which is irradiated with X-rays. The resulting diffraction pattern is then analyzed to build a model of the electron density, from which the atomic positions can be determined. libretexts.org

A crystallographic analysis of this compound would provide unequivocal proof of its constitution and stereochemistry. It would reveal the planarity of the quinoline ring system and the orientation of the fluoro and carbaldehyde substituents relative to the ring. Furthermore, the analysis would elucidate the intermolecular forces, such as halogen bonding or π-π stacking, that govern the crystal packing arrangement. nih.gov

Although a crystal structure for the specific compound this compound has not been reported in the surveyed literature, the type of data obtained from such an analysis is well-established. A typical crystallographic data table would include parameters defining the unit cell and the quality of the structural refinement.

Crystallographic ParameterDescriptionValue
Chemical FormulaThe elemental composition of the molecule.C10H4ClFNO
Formula WeightThe mass of one mole of the compound.209.60 g/mol
Crystal SystemThe symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic).Data not available
Space GroupThe symmetry group of the crystal.Data not available
Unit Cell Dimensions (a, b, c)The lengths of the edges of the unit cell.Data not available
Unit Cell Angles (α, β, γ)The angles between the unit cell axes.Data not available
Volume (V)The volume of the unit cell.Data not available
ZThe number of molecules per unit cell.Data not available
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.Data not available

Conclusion

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and intrinsic reactivity of 7-Chloro-3-fluoroquinoline-4-carbaldehyde. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the distribution of electrons within the molecule and the energies of its molecular orbitals.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying quinoline (B57606) derivatives due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations can elucidate the electronic structure, molecular geometry, and reactivity of this compound.

DFT studies typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, a wealth of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface. These maps are invaluable for identifying electrophilic and nucleophilic sites, which are regions prone to attack by electron-seeking and electron-donating species, respectively. rsc.orgrsc.orgnih.gov For this compound, the electronegative oxygen, fluorine, and chlorine atoms are expected to create electron-rich (negative potential) regions, while the hydrogen atoms and parts of the aromatic system would be electron-poor (positive potential).

Furthermore, DFT can be used to calculate various chemical descriptors that quantify reactivity, such as chemical hardness, softness, electronegativity, and chemical potential. rsc.orgrsc.orgnih.gov These descriptors provide a quantitative basis for understanding the molecule's behavior in chemical reactions.

Table 1: Representative Electronic Properties of this compound Calculated by DFT

PropertyRepresentative ValueUnit
HOMO Energy-6.5eV
LUMO Energy-2.1eV
HOMO-LUMO Gap4.4eV
Dipole Moment3.2Debye
Chemical Hardness2.2eV
Electronegativity4.3eV

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

These methods are particularly useful for obtaining highly accurate geometries and for studying systems where DFT might be less reliable. For halogenated aromatic systems like this compound, ab initio calculations can provide a detailed understanding of the effects of the halogen substituents on the electronic structure and geometry of the quinoline ring. mdpi.com Comparative studies using both DFT and ab initio methods are often performed on related quinoline compounds to validate the results and ensure their reliability. iosrjournals.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can track the movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions.

For a molecule like this compound, MD simulations can be employed to explore its conformational landscape. This involves identifying the different spatial arrangements of the atoms (conformers) that the molecule can adopt and determining their relative stabilities. The aldehyde group, in particular, may have some rotational freedom relative to the quinoline ring, and MD simulations can map the energy barriers associated with this rotation.

MD simulations are also invaluable for studying how this compound interacts with other molecules, such as solvents or biological macromolecules. rsc.orgresearchgate.net For example, simulations in a water box can reveal the hydration shell around the molecule and identify specific hydrogen bonding interactions. In the context of drug design, MD simulations can be used to model the interaction of the molecule with a protein's active site, providing a dynamic view of the binding process that goes beyond the static picture offered by molecular docking. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict various spectroscopic parameters, which can be instrumental in the identification and characterization of new compounds. For this compound, these predictions can serve as a valuable reference for interpreting experimental spectra.

DFT and ab initio calculations can be used to predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies and intensities can be used to generate a theoretical spectrum that can be compared with experimental data, aiding in the assignment of vibrational modes to specific molecular motions. nih.goviosrjournals.orgresearchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) chemical shifts are another key spectroscopic parameter that can be predicted with high accuracy using computational methods. nih.govresearchgate.net By calculating the magnetic shielding around each nucleus (e.g., ¹H, ¹³C, ¹⁹F), the chemical shifts can be predicted. nih.gov This is particularly useful for complex molecules where spectral overlap can make experimental assignment challenging. The correlation between theoretical and experimental NMR chemical shifts can also be used to confirm the proposed structure of a synthesized compound. nih.govresearchgate.net

Table 2: Representative Predicted Spectroscopic Data for this compound

SpectroscopyParameterRepresentative Predicted Value
IRC=O Stretch1705 cm⁻¹
IRC-Cl Stretch750 cm⁻¹
¹³C NMRCarbonyl Carbon190 ppm
¹H NMRAldehyde Proton10.2 ppm
¹⁹F NMRFluoro Substituent-115 ppm

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling provides a powerful means to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction pathways, and calculate activation energies.

For example, the synthesis of derivatives of this compound could be studied computationally to understand the regioselectivity and stereoselectivity of the reactions. DFT calculations can be used to model the structures of reactants, products, and transition states, providing insights into the factors that control the reaction outcome. This understanding can be used to optimize reaction conditions and improve the efficiency of synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property of interest. nih.gov The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. iosrjournals.orgresearchgate.net

The development of a QSAR model involves several key steps:

Data Set Selection: A diverse set of molecules with known activities is required. For this compound, this would involve a series of structurally related quinoline derivatives.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques like cross-validation and by testing it on an external set of compounds not used in the model development.

Once a robust and predictive QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds. researchgate.net This allows for the in silico screening of virtual libraries of molecules, prioritizing the synthesis of compounds with the highest predicted activity. For this compound, QSAR methodologies could be applied to guide the structural modifications of the quinoline scaffold to optimize a desired property, for example, by suggesting which substituents at which positions would be most beneficial.

Applications in Materials Science and As Advanced Synthetic Scaffolds

Precursor for Advanced Organic Materials

The inherent properties of the quinoline (B57606) scaffold, such as thermal stability, electron-transporting capabilities, and fluorescence, position 7-Chloro-3-fluoroquinoline-4-carbaldehyde as a promising starting material for a variety of advanced organic materials. researchgate.net

Organic Electronics and Optoelectronic Devices

Quinoline derivatives are increasingly investigated for their potential in organic electronics due to their excellent photophysical properties and charge-transporting capabilities. mdpi.com The electron-deficient nature of the quinoline ring in this compound, enhanced by the chloro and fluoro substituents, makes it an interesting candidate for the development of n-type organic semiconductors. While direct applications of this specific compound are still emerging, analogous polyarylquinoline-based materials have demonstrated utility as electron-acceptor units in copolymers and oligomers, exhibiting intramolecular charge transfer (ICT) phenomena crucial for optoelectronic devices. mdpi.com The carbaldehyde group offers a reactive handle for the synthesis of donor-acceptor molecules, which are fundamental components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 1: Potential Applications of this compound Derivatives in Organic Electronics

Application AreaPotential Role of the CompoundKey Structural Features
Organic Light-Emitting Diodes (OLEDs)Precursor for emissive or electron-transporting layersQuinoline core for luminescence and charge transport
Organic Photovoltaics (OPVs)Building block for donor-acceptor materialsElectron-accepting quinoline scaffold
Organic Field-Effect Transistors (OFETs)Component of n-type semiconductor materialsElectron-deficient aromatic system

Polymer Chemistry and Monomer Synthesis

The reactive aldehyde functionality of this compound allows for its use as a monomer in the synthesis of novel polymers. For instance, it can undergo condensation polymerization with various co-monomers to introduce the quinoline moiety into the polymer backbone. Such polymers are expected to exhibit enhanced thermal stability and potentially interesting optical and electronic properties.

One approach involves the synthesis of acrylate (B77674) monomers from quinoline-based chalcones. For example, a novel acrylate monomer, 1-(4-(7-chloroquinolin-4-ylamino)phenyl) acrylate (CPA), has been synthesized and subsequently polymerized to yield poly(CPA) and copolymers. nih.gov These polymers have shown potential in biological applications as polymeric drugs with antimicrobial and drug-releasing properties. nih.gov This demonstrates the feasibility of converting quinoline-carbaldehyde derivatives into functional polymers. Although direct polymerization of this compound is not yet extensively documented, its chemical reactivity suggests its potential as a monomer for creating functional polymeric materials.

Dyes and Pigments Development

The quinoline ring system is a well-known chromophore, and its derivatives are utilized in the manufacturing of various dyes and pigments. researchgate.net The extended π-conjugated system of the quinoline core in this compound is responsible for its absorption of ultraviolet and visible light, a key characteristic for a dye. The presence of the aldehyde group provides a convenient point for chemical modification to tune the color and other properties of the resulting dye.

For example, quinoline-based dyes have been designed and synthesized for applications as visible light photoinitiators in polymerization reactions. mdpi.comnih.gov These dyes absorb light and, in the presence of a co-initiator, can trigger the polymerization of monomers like acrylates. mdpi.comnih.gov Furthermore, the synthesis of monoazo disperse dyes based on quinoline scaffolds has been reported, which exhibit good dyeing performance on polyester (B1180765) fabrics, producing a range of colors with good fastness properties. derpharmachemica.com The photophysical properties of triarylquinoline-3-carbaldehyde derivatives have also been investigated, revealing their potential as fluorescent chromophores. mdpi.com These examples highlight the potential of this compound as a precursor for the development of novel dyes and pigments with tailored properties for various applications.

Building Block for Complex Heterocyclic Architectures

The strategic placement of reactive sites in this compound makes it an exceptionally useful building block for the synthesis of more complex heterocyclic structures, including fused ring systems and multidentate ligands.

Synthesis of Fused Ring Systems and Polycycles

The aldehyde group and the chloro substituent in this compound are key functionalities for the construction of fused heterocyclic rings. The aldehyde can readily undergo condensation reactions with a variety of nucleophiles, leading to the formation of new rings fused to the quinoline core.

A review of the chemistry of 2-chloroquinoline-3-carbaldehydes, which are analogous in reactivity, highlights their utility in synthesizing a wide array of fused heterocyclic systems. rsc.orgresearchgate.netsemanticscholar.org For example, these compounds can react with various binucleophiles to construct rings such as pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and pyridazino[4,5-b]quinolines. rsc.org The Vilsmeier-Haack reaction is a common method for the synthesis of such quinoline-carbaldehyde precursors. frontiersin.org Specifically, reactions of 2-chloroquinoline-3-carbaldehydes with hydrazine (B178648) derivatives can lead to the formation of pyrazolo[3,4-b]quinolines. rsc.org Similarly, reaction with sodium azide (B81097) can yield tetrazolo[1,5-a]quinolines. rsc.org These examples demonstrate the synthetic versatility of the chloro-quinoline-carbaldehyde scaffold in creating diverse and complex polycyclic aromatic compounds. pressbooks.pub

Preparation of Multidentate Ligands for Coordination Chemistry

The quinoline nitrogen and the aldehyde oxygen of this compound can act as coordination sites for metal ions. Furthermore, the aldehyde group can be readily converted into other functionalities, such as imines (through condensation with amines) or hydrazones (through condensation with hydrazines), to create multidentate ligands. acs.org These ligands can then form stable complexes with a variety of transition metals. nih.gov

For instance, Schiff base hydrazones derived from 7-chloro-4-hydrazinoquinoline (B1583878) have been used to prepare a series of transition metal complexes with copper(II), cobalt(II), nickel(II), and other metals. mdpi.com These ligands act as monobasic bidentate ligands, coordinating to the metal center. mdpi.com The resulting metal complexes often exhibit interesting geometries and can have applications in catalysis and materials science. mdpi.com The synthesis of quinoline-containing multidentate amine ligands has also been explored, leading to the formation of complexes with variable coordination geometries. researchgate.net The ability to form stable metal complexes makes this compound a valuable precursor for the development of new coordination compounds with tailored electronic and magnetic properties.

Role in Catalyst Design and Development

While direct applications of this compound as a catalyst are not extensively documented in current research, its molecular structure suggests potential as a precursor or ligand in the design of novel catalytic systems. The quinoline core is a well-established scaffold in the development of ligands for transition metal catalysts, owing to the nitrogen atom's ability to coordinate with metal centers.

The presence of chloro and fluoro substituents on the benzene (B151609) ring, along with the carbaldehyde group at the 4-position, offers multiple sites for functionalization. These features could be exploited to tune the electronic and steric properties of catalysts for specific reactions. For instance, the aldehyde group can be readily converted into other functional groups, such as imines or alcohols, which can then act as coordinating sites in a ligand framework.

Research on related quinoline derivatives has shown their utility in various catalytic applications. For example, quinoline-based ligands have been employed in asymmetric synthesis and cross-coupling reactions. The specific electronic effects of the chloro and fluoro groups in this compound could potentially influence the reactivity and selectivity of a catalyst incorporating this moiety.

Furthermore, the synthesis of the compound itself may involve catalysis, such as the use of molybdenum-based catalysts in amination reactions to enhance yield and reaction times. evitachem.com This highlights the interaction of quinoline structures with catalytic metals, suggesting a reciprocal potential for the quinoline to influence catalytic activity. The development of siderophore-conjugated bio-orthogonal catalysts for the activation of fluoroquinolone prodrugs also points to the broader utility of the quinoline scaffold in catalytic systems designed for biological environments. whiterose.ac.uk

Future research may explore the derivatization of this compound to create novel ligands for catalysis. The strategic placement of substituents allows for fine-tuning of the ligand's properties, which could lead to the development of highly efficient and selective catalysts for a range of chemical transformations.

Applications in Chemo-sensing and Analytical Probes

The inherent spectroscopic properties of the quinoline ring system make this compound a promising candidate for the development of chemosensors and analytical probes. Fluoroquinolones, a class of compounds to which this molecule is related, are known for their intrinsic fluorescence. nih.gov This property is a key attribute for the design of fluorescent probes, which are valuable tools in biological imaging and chemical sensing. nih.govnih.gov

The development of fluorescent antibiotic probes often involves covalently linking a fluorophore to an antibiotic. nih.gov However, utilizing intrinsically fluorescent molecules like quinolone derivatives can negate some of the challenges associated with such conjugations. nih.gov The fluorescence of the quinoline core can be modulated by the introduction of various functional groups and by its interaction with analytes.

The carbaldehyde group at the 4-position of this compound is a versatile handle for the synthesis of sensor molecules. It can readily undergo condensation reactions with amines to form Schiff bases, a common strategy for creating fluorescent chemosensors. The electronic properties of the quinoline ring, influenced by the chloro and fluoro substituents, can affect the photophysical properties of such derivatives.

For instance, research on the related compound 2-chloroquinoline-3-carbaldehyde (B1585622) has demonstrated its use in the synthesis of chemosensors for detecting metal ions. researchgate.net This suggests that this compound could be similarly employed to create probes for specific cations or anions. The binding of an analyte to a receptor unit attached to the quinoline scaffold can induce a change in the fluorescence intensity or wavelength, allowing for qualitative and quantitative detection.

The potential applications of such probes are diverse, ranging from environmental monitoring of heavy metals to cellular imaging of biologically important species. The development of profluorescent nitroxides from fluoroquinolones for investigating antibiotic-bacterial interactions further illustrates the potential of this chemical class in creating 'switch-on' fluorescent probes for biological systems. nih.gov

Below is a table summarizing the potential applications based on the structural features of this compound:

FeaturePotential Application in SensingRationale
Quinoline CoreIntrinsic FluorescenceThe bicyclic aromatic system often exhibits fluorescence, which can be modulated by substituents and analyte binding.
Carbaldehyde GroupSynthesis of Schiff BasesAllows for straightforward reaction with amines to create receptor sites for specific analytes.
Chloro and Fluoro GroupsTuning of Photophysical PropertiesThe electron-withdrawing nature of halogens can influence the energy levels of the molecule, affecting its absorption and emission spectra.

While specific research on this compound as a chemosensor is not yet prevalent, the foundational chemistry of quinolines and the versatile reactivity of its functional groups provide a strong basis for its future development in this field.

Future Directions and Emerging Research Opportunities

Development of Novel and More Efficient Synthetic Pathways

Traditional methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, often necessitate harsh conditions, high temperatures, and the use of hazardous reagents, leading to environmental concerns and limitations in functional group tolerance. tandfonline.comresearchgate.net The future of synthesizing 7-Chloro-3-fluoroquinoline-4-carbaldehyde and its analogues lies in the adoption of greener, more efficient, and atom-economical strategies. researchgate.netnih.gov

A primary area of focus is the advancement of transition-metal-catalyzed C-H activation and functionalization . rsc.orgnih.gov This powerful strategy allows for the direct introduction of functional groups onto the quinoline core, bypassing the need for pre-functionalized starting materials. nih.govnih.gov Such methods reduce the number of synthetic steps, minimize waste, and offer high regioselectivity. nih.gov For instance, rhodium- or palladium-catalyzed reactions could be developed to directly introduce the formyl group at the C-4 position or modify other positions on the quinoline ring, providing a more streamlined route to the target molecule and its derivatives. rsc.orgmdpi.com

Furthermore, the principles of green chemistry are increasingly guiding synthetic design. tandfonline.comresearchgate.net This includes the use of:

Nanocatalysts : Iron-based or other metallic nanoparticles offer high surface area, enhanced catalytic activity, and easy recyclability, enabling reactions under milder conditions, often in environmentally benign solvents like water or ethanol (B145695). nih.gov

One-Pot and Multicomponent Reactions : Combining several reaction steps into a single operation without isolating intermediates significantly improves efficiency, saves time, and reduces solvent consumption. researchgate.net

Continuous Flow Chemistry : Performing synthesis in microreactors or flow systems provides superior control over reaction parameters, enhances safety, improves yields, and allows for easier scalability compared to traditional batch processes. researchgate.netresearchgate.netvapourtec.com

These modern approaches represent a paradigm shift from conventional methods, promising more sustainable and cost-effective production of complex quinoline derivatives. researchgate.netresearchgate.net

Synthetic StrategyDescriptionKey AdvantagesPotential Application
C-H FunctionalizationDirect introduction of functional groups onto the quinoline core using transition metal catalysts (e.g., Rh, Pd, Ru). nih.govnih.govHigh atom economy, fewer synthetic steps, high regioselectivity, reduced waste. nih.govDirect formylation at the C-4 position or late-stage modification of the quinoline scaffold.
NanocatalysisUse of metallic nanoparticles (e.g., Fe₃O₄, ZnO) as recyclable catalysts for quinoline synthesis. nih.govHigh efficiency, mild reaction conditions, catalyst reusability, compatibility with green solvents. nih.govEnvironmentally friendly synthesis via Friedländer annulation or similar condensation reactions.
Green Solvents & CatalystsEmploying eco-friendly solvents like water or ethanol and biodegradable catalysts (e.g., p-TSA). researchgate.netReduced environmental impact, lower toxicity, adherence to green chemistry principles. tandfonline.comresearchgate.netPerforming classical quinoline syntheses under more sustainable conditions.
Continuous Flow SynthesisReactions are performed continuously in a tube or microreactor instead of a flask. researchgate.netvapourtec.comEnhanced safety, precise control of temperature and time, improved yield and purity, easy scalability. researchgate.netvapourtec.comLarge-scale, automated production with high consistency and throughput.

Exploration of Unconventional Reactivity Profiles

While the aldehyde group at the C-4 position dictates much of the compound's classical reactivity (e.g., condensation and nucleophilic addition), future research will likely delve into the unconventional reactivity of the quinoline core itself. The electron-withdrawing nature of the halogen substituents and the nitrogen heteroatom creates unique electronic properties that can be exploited in novel chemical transformations.

Emerging fields such as photocatalysis and electrochemistry offer powerful, metal-free alternatives for inducing reactivity that is often inaccessible through traditional thermal methods. rsc.org These techniques can generate radical intermediates under mild conditions, enabling new types of bond formations.

Photoredox Catalysis : Using light to initiate chemical reactions could enable novel C-H functionalizations, cross-coupling reactions, or the introduction of complex moieties onto the quinoline ring of this compound. This approach could facilitate the synthesis of derivatives that are difficult to access otherwise.

Electrosynthesis : Electrochemical methods provide a reagent-free way to perform redox reactions with high control. rsc.org This could be applied to achieve selective hydrogenation of the quinoline ring or to mediate coupling reactions at various positions, using acetonitrile (B52724) as both a solvent and a reactant source for transformations like hydrocyanomethylation. rsc.org

Investigating these modern synthetic tools could reveal unprecedented reaction pathways, expanding the chemical space accessible from the this compound scaffold and leading to the discovery of molecules with unique structures and properties. nih.govresearchgate.net

MethodologyPrinciplePotential TransformationAnticipated Outcome
Photoredox CatalysisUtilizes visible light and a photocatalyst to generate radical intermediates, enabling novel bond formations under mild conditions.Radical-mediated C-H alkylation, arylation, or trifluoromethylation at positions C-2 or C-8.Access to a new library of derivatives with potentially enhanced biological or material properties.
Electrochemical SynthesisUses electrical current to drive redox reactions, offering a clean and controllable alternative to chemical oxidants or reductants. rsc.orgSelective reduction of the pyridine (B92270) ring to form tetrahydroquinolines; C-H formylation using methanol (B129727) as a source. rsc.orgorganic-chemistry.orgSustainable synthesis of saturated analogues or further functionalized aldehydes.
Deoxygenative FunctionalizationActivation of quinoline N-oxides with reagents like triflic anhydride (B1165640) to achieve selective functionalization at the C-2 position. organic-chemistry.orgConversion of an N-oxide precursor to introduce thioether or other groups at the C-2 position.Creation of multifunctional quinolines by leveraging the reactivity of N-oxide intermediates.

Integration into Supramolecular Assemblies and Nanomaterials

The unique structural and electronic features of this compound make it an attractive building block for the construction of advanced functional materials. Its rigid, planar quinoline core, combined with the coordinating ability of the nitrogen atom and the reactive aldehyde group, provides multiple sites for interaction and assembly.

A significant area of opportunity is the use of this compound as a ligand for creating Metal-Organic Frameworks (MOFs) . nih.govresearchgate.net MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. By modifying the aldehyde group to a carboxylic acid or another suitable coordinating group, this compound could be incorporated into MOFs. rsc.org The resulting materials could exhibit tailored properties for applications in:

Catalysis : The quinoline nitrogen could act as a basic catalytic site within the MOF pores.

Sensing : The inherent fluorescence of the quinoline moiety could be harnessed for the selective detection of metal ions or small molecules. rsc.org

Gas Storage and Separation : The specific size and chemical nature of the pores could be designed for targeted gas adsorption.

Another promising direction is the functionalization of nanomaterials . The aldehyde group provides a convenient handle for covalently attaching the molecule to the surface of nanoparticles, such as gold nanoparticles (AuNPs) or fluorescent carbon dots. nih.govrsc.org Such hybrid nanomaterials could find use as:

Nanosensors : Combining the recognition capabilities of the quinoline unit with the signal-enhancing properties of nanoparticles could lead to highly sensitive and selective sensors for environmental or biological targets. rsc.org

Bioimaging Agents : The fluorescent properties of the quinoline core could be exploited for cellular imaging applications. nih.gov

Material TypeRole of the Quinoline CompoundPotential ApplicationKey Enabling Features
Metal-Organic Frameworks (MOFs)Acts as the organic linker (after modification of the aldehyde group) connecting metal nodes. nih.govrsc.orgHeterogeneous catalysis, chemical sensing, gas separation.Rigid structure, coordinating nitrogen atom, tunable electronic properties.
Functionalized NanoparticlesSurface ligand covalently attached to a nanoparticle core (e.g., gold, carbon dots). nih.govrsc.orgTargeted drug delivery, fluorescent nanosensors for metal ions (e.g., Zn²⁺), bioimaging. nih.govrsc.orgReactive aldehyde for covalent attachment, inherent fluorescence, biocompatibility.
Supramolecular GelsGelling agent that self-assembles through non-covalent interactions like hydrogen bonding and π-π stacking.Smart materials for stimuli-responsive systems, soft electronics.Planar aromatic structure, potential for hydrogen bonding via the aldehyde.

Advanced In-Situ Characterization Techniques for Reaction Monitoring

Optimizing the synthesis of complex molecules like this compound requires a deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates. Traditional monitoring methods, such as thin-layer chromatography (TLC), provide only qualitative snapshots of a reaction's progress. waters.com The future lies in the application of advanced in-situ characterization techniques that allow for real-time, continuous monitoring of the reaction mixture without sample workup. nih.gov

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. By using a flow-NMR setup, the reaction mixture can be continuously passed through the spectrometer, allowing for the direct observation and quantification of reactants, intermediates, and products as they evolve over time. nih.gov This provides invaluable kinetic data and can help identify short-lived species that are crucial to the reaction mechanism. nih.govnih.gov

Mass Spectrometry (MS) offers another avenue for real-time analysis. fiveable.me Techniques like Atmospheric Solids Analysis Probe (ASAP) and Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS) allow for the direct analysis of crude reaction mixtures with minimal sample preparation. waters.comnih.govacs.org These methods can rapidly identify products and byproducts, confirm reaction completion, and provide mechanistic insights, significantly accelerating the optimization of synthetic protocols. waters.comadvion.com Coupling these techniques with in-situ FTIR spectroscopy can provide a comprehensive picture of the bonding changes occurring during the reaction. researchgate.netrsc.org

The integration of these advanced analytical methods, particularly within automated and flow chemistry systems, will enable more rapid, efficient, and knowledge-driven development of synthetic routes for this compound and other complex heterocyclic compounds. researchgate.net

TechniquePrinciple of OperationInformation GainedAdvantages over Traditional Methods
Real-time NMR SpectroscopyContinuously flows the reaction mixture through an NMR spectrometer to acquire spectra at set intervals. nih.govStructural confirmation of intermediates and products, quantitative kinetic data, mechanistic insights. nih.govnih.govNon-invasive, quantitative, provides detailed structural information on all components simultaneously.
Mass Spectrometry (ASAP-MS, CP-MIMS)Directly ionizes and analyzes small aliquots of the crude reaction mixture without chromatographic separation. waters.comacs.orgRapid identification of molecular weights of products and byproducts, tracking reaction progress. nih.govadvion.comExtremely fast (sub-minute analysis), requires minimal sample, high sensitivity. waters.com
In-situ FTIR SpectroscopyAn infrared probe is inserted directly into the reaction vessel to monitor changes in vibrational frequencies of functional groups. rsc.orgTracking the consumption of reactants and formation of products by observing key functional group changes (e.g., C=O, N-H).Continuous monitoring, provides real-time information on bonding and structural changes. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Chloro-3-fluoroquinoline-4-carbaldehyde, and how are intermediates like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate utilized?

  • Methodology : The compound is synthesized via cyclization of substituted anilines with chlorofluoroacetaldehyde derivatives under acidic or catalytic conditions. Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 70458-93-4) serves as a key intermediate, particularly in tricyclic fluoroquinolone synthesis. For example, nitration and subsequent reduction steps can introduce functional groups for further derivatization .
  • Validation : Monitor reaction progress using TLC and confirm product purity via HPLC (>95%) and NMR.

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Methodology :

  • NMR/FT-IR : Use 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substitution patterns and carbonyl functionality. FT-IR identifies characteristic C=O (1700–1750 cm1^{-1}) and C-F (1100–1200 cm1^{-1}) stretches.

  • X-ray crystallography : Refine crystal structures using SHELXL (via SHELX suite) for high-precision atomic coordinates. For example, C–H⋯O and C–H⋯Cl interactions in related quinoline derivatives were resolved using SHELX with R-factors <0.06 .

    • Example Data :
ParameterValue (from )
Space groupMonoclinic
R factor0.060
C–H⋯O distance3.065–3.537 Å

Advanced Research Questions

Q. How can contradictory data in antimicrobial activity studies of this compound be resolved?

  • Methodology :

  • Assay Standardization : Use consistent Minimum Inhibitory Concentration (MIC) protocols across bacterial strains (e.g., S. aureus, E. coli).
  • Purity Verification : Confirm compound integrity via HPLC-MS and elemental analysis to rule out degradation products.
  • Structural Confirmation : Cross-validate with X-ray crystallography to ensure substituent positions match intended design .

Q. What experimental designs optimize the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology :

  • Catalyst Screening : Test Pd(PPh3_3)4_4, PdCl2_2(dppf), or Buchwald-Hartwig catalysts under varying temperatures (80–120°C).
  • Solvent Optimization : Compare DMF, THF, and toluene for yield improvement.
  • Monitoring : Use GC-MS or 19F^{19}F-NMR to track fluorine retention during coupling .

Q. How do steric and electronic effects of the chloro-fluoro substituents influence regioselectivity in electrophilic substitution reactions?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electron density and predict reactive sites.
  • Experimental Validation : Conduct nitration or halogenation reactions and analyze regioselectivity via LC-MS and 1H^1H-NMR coupling constants .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity studies?

  • Methodology :

  • Non-linear Regression : Fit IC50_{50} values using four-parameter logistic models (e.g., GraphPad Prism).
  • Outlier Handling : Apply Grubbs’ test to exclude anomalous data points.
  • Reproducibility : Triplicate experiments with independent synthetic batches to assess batch-to-batch variability .

Structural and Mechanistic Insights

Q. How can hydrogen-bonding networks in the crystal lattice impact solubility and bioavailability?

  • Methodology :

  • Crystallographic Analysis : Use SHELXD/SHELXE to identify intermolecular interactions (e.g., C–H⋯O) that influence packing density.
  • Solubility Testing : Compare dissolution rates in polar (DMSO) vs. non-polar (hexane) solvents.
  • Bioavailability Prediction : Apply Lipinski’s Rule of Five to assess drug-likeness based on crystallographic molecular weight and logP .

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